molecular formula C11H13FO2 B13318345 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid

2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid

Cat. No.: B13318345
M. Wt: 196.22 g/mol
InChI Key: YIDVYEUJQVEDKU-UHFFFAOYSA-N
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Description

2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid is a fluorinated acetic acid derivative featuring a propan-2-yl (isopropyl) substituent at the ortho position of the phenyl ring. This compound is characterized by its α-fluoro substitution on the acetic acid backbone, which significantly influences its electronic and steric properties. The isopropyl group at the ortho position introduces steric hindrance and modulates electron density through its weakly electron-donating inductive effects. Such structural attributes make this compound a valuable candidate for studying substituent effects in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-fluoro-2-(2-propan-2-ylphenyl)acetic acid

InChI

InChI=1S/C11H13FO2/c1-7(2)8-5-3-4-6-9(8)10(12)11(13)14/h3-7,10H,1-2H3,(H,13,14)

InChI Key

YIDVYEUJQVEDKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Diazotising Addition Reaction

  • Starting Material: Fluoroaniline derivatives (e.g., 2-fluoro- or substituted fluoroanilines).
  • Reagents and Catalysts: Vinylidene chloride, acid (HCl and/or sulfuric acid), diazo reagent (sodium nitrite or nitrous acid esters like tert-butyl nitrite or isopropyl nitrite), phase transfer catalyst (e.g., tetrabutylammonium chloride, tetramethylammonium chloride), and copper-based catalysts (copper acetate, copper chloride, copper oxide).
  • Solvent System: Mixture of water and organic solvents such as dichloromethane, chloroform, 1,2-dichloroethane, tetrahydrofuran, toluene, benzotrifluoride, acetone, or acetonitrile. The organic solvent is typically 0.2 to 1.5 times the weight of water.
  • Reaction Conditions: Temperature is maintained between -20°C to 30°C, preferably -15°C to 15°C. The molar ratios of reagents are carefully controlled, for example, acid to fluoroaniline is 1.1–1.5:1, diazo reagent to fluoroaniline is 1.1–1.5:1, and vinylidene chloride to fluoroaniline is 1–2:1.
  • Mechanism: The fluoroaniline is diazotized to form a diazonium salt, which then undergoes addition with vinylidene chloride in the presence of the copper catalyst and phase transfer catalyst to yield a trichloroethyl-substituted intermediate.

Hydrolysis

  • Intermediate: The trichloroethyl-substituted compound obtained from the diazotising step.
  • Reagents: Bronsted acids (e.g., hydrochloric acid, sulfuric acid) and/or Lewis acids (e.g., AlCl3, FeCl3, ZnCl2).
  • Solvent: Similar to the diazotising step, a mixture of water and organic solvents is used.
  • Reaction Conditions: Temperature ranges from 20°C to 160°C, preferably 60°C to 120°C, under inert gas atmosphere (nitrogen or argon).
  • Process: The intermediate undergoes hydrolysis to yield the target fluoro phenylacetic acid.
  • Purification: The product is isolated by quenching the reaction with water, filtration, and recrystallization using solvents such as toluene, dichloromethane, chloroform, or tetrahydrofuran.

Representative Data from Patent CN106928044A

Parameter Range / Value
Solvent ratio (organic:water) 0.2–1.5 (weight ratio)
Acid to fluoroaniline mole ratio 1.1–1.5:1
Diazo reagent to fluoroaniline mole ratio 1.1–1.5:1
Vinylidene chloride to fluoroaniline mole ratio 1–2:1
Copper catalyst to fluoroaniline mole ratio 0.01–0.1:1
Phase transfer catalyst to fluoroaniline mole ratio 0.01–0.1:1
Diazotising reaction temperature -15°C to 15°C
Hydrolysis reaction temperature 60°C to 120°C
Reaction time 1–24 hours

Example Synthesis (Adapted)

  • Mix 20% HCl and 2-fluoroaniline derivative, heat to 85–95°C until clear.
  • Cool to 0–5°C, add dichloromethane, phase transfer catalyst, and copper acetate.
  • Slowly add vinylidene chloride solution and sodium nitrite solution dropwise under temperature control.
  • Stir for 2 hours, quench excess nitrite, extract organic phase to isolate intermediate.
  • Hydrolyze intermediate in 25% HCl at 80–95°C for 8 hours under nitrogen.
  • Quench, filter, wash, and recrystallize to obtain 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid with >99% purity.

Another synthetic route involves:

  • Formation of an aryl Grignard reagent from appropriate halogenated aromatic precursors.
  • Reaction of the Grignard reagent with ketones or esters to form alcohol intermediates.
  • Carbonylation of the alcohol intermediates under strong acid catalysis (e.g., triflic acid) and carbon monoxide pressure to yield the fluoro phenylacetic acid.

Key Features

Aspect Details
Solvents Ethers (diethyl ether, tetrahydrofuran), aromatic solvents (toluene, xylene)
Reaction temperature 15°C to reflux
Carbonylation conditions 10–60°C, CO pressure 1–100 bar
Acid catalyst Strong acids such as trifluoromethanesulfonic acid
Water addition 0.1–5 molar equivalents to improve selectivity

Advantages and Limitations

  • Provides high purity products with fewer side products.
  • Requires handling of reactive Grignard reagents and pressurized CO.
  • More complex and costly due to additional steps and reagents compared to diazotising method.
Method Starting Material Key Reagents Conditions Advantages Disadvantages
Diazotising Addition + Hydrolysis Fluoroaniline derivatives Vinylidene chloride, acid, nitrite, Cu catalyst, phase transfer catalyst Low temp (-15 to 15°C) diazotising; 60-120°C hydrolysis Simple raw materials, scalable, mild conditions Requires careful control of diazotisation, multi-step
Grignard + Carbonylation Halogenated aromatics Mg, ketones, strong acid, CO 15°C to reflux; CO pressure 1-100 bar High purity, fewer side products Complex, expensive, hazardous reagents
  • The diazotising addition method is preferred for industrial-scale synthesis due to its use of inexpensive and readily available reagents, mild reaction conditions, and avoidance of precious metal catalysts.
  • The hydrolysis step is critical for converting the trichloroethyl intermediate to the target acid with high yield and purity.
  • Recrystallization from solvents such as toluene ensures product purity above 99% as confirmed by HPLC analysis in multiple embodiments.
  • Variations in substitution patterns on the phenyl ring and fluorine positioning affect reactivity and require optimization of reaction parameters.
  • The Grignard/carbonylation method, while effective, is less favored industrially due to complexity and cost but remains valuable for certain derivatives.

The preparation of this compound is most efficiently achieved via a two-step diazotising addition reaction followed by hydrolysis. This method offers a balance of operational simplicity, cost-effectiveness, and scalability suitable for industrial production. Detailed control of reaction parameters such as reagent ratios, solvent composition, temperature, and catalyst loading is essential to achieve high yield and purity. Alternative methods like Grignard reaction and carbonylation exist but are generally more complex and costly.

Chemical Reactions Analysis

Coupling Reactions

The compound may be synthesized via coupling reactions between aryl acetic acid derivatives and propan-2-yl phenyl groups. For example, sulfonamide coupling agents or catalysts could facilitate the formation of the C–C bond between the acetic acid moiety and the aryl group. This approach aligns with methods described for analogous fluorinated acetic acids, where sulfonamide derivatives are linked to aryl systems under controlled conditions.

Key Parameters :

  • Reagents : Coupling agents (e.g., EDC, DCC), catalysts (e.g., HATU).

  • Solvents : DMF, THF, or dichloromethane.

  • Reaction Conditions : Room temperature or mild heating.

Fluorination Reactions

Fluorination of the acetic acid moiety likely occurs via electrophilic fluorination or nucleophilic substitution . For instance, fluorinating agents like Selectfluor™ or fluorinated Grignard reagents could introduce the fluorine atom at the α-position . Alternatively, dehydrohalogenation of a chlorinated precursor may yield the fluorinated product under basic conditions .

Example Reaction :

R-CO-OHF-Source (e.g., KF)R-CF-COOH\text{R-CO-OH} \xrightarrow{\text{F-Source (e.g., KF)}} \text{R-CF-COOH}

Elimination and Addition Reactions

The synthesis may involve elimination reactions to form intermediate alkynes or alkenes, followed by addition reactions (e.g., with ethyl diazoacetate) to construct the cyclopropane ring or other fused systems . For example, elimination of hydrogen halides under alkaline conditions could generate reactive intermediates for subsequent coupling .

Grignard Reaction and Carbonylation

A multi-step synthesis involving Grignard reagents (e.g., RMgX) and carbonylation (e.g., CO₂ insertion) could form the acetic acid backbone. Chlorinated solvents like dichloromethane or dichloroethane are preferred for carbonylation steps due to their stability under CO pressure .

Table 1: Carbonylation Reaction Parameters

ParameterValue RangeSource
Temperature-20°C to 60°C
SolventDichloromethane
PressureAtmospheric or high
Sulfonic AcidCF₃SO₃H (2–5 eq)

Yield Optimization

The purity of intermediates (e.g., alcohols) can significantly affect final yields. For example, alcohol intermediates with ≥70% purity may still yield acetic acids with ≥97% purity after oxidation .

Spectroscopic Analysis

The compound’s structure is confirmed via ¹H NMR and HPLC , as seen in analogous fluorinated acetic acids . The fluorine atom at the α-position deshields neighboring protons, causing characteristic shifts in NMR spectra.

Thermal and Chemical Stability

Fluorine’s electronegativity enhances stability under acidic or basic conditions. For instance, the compound resists hydrolysis compared to non-fluorinated analogs, as fluorine reduces nucleophilic attack on the carboxylic acid group .

Biological Interactions

The fluorine substituent and aromatic propan-2-yl group may modulate lipophilicity and hydrogen-bonding capacity , influencing interactions with biological targets (e.g., enzymes) . Fluorine’s small size and high electronegativity allow for precise steric and electronic tuning in drug design.

Kinetic Behavior

In reactions involving CF₂H groups , fluorine’s partial positive charge (due to its electronegativity) can activate adjacent carbons for nucleophilic or electrophilic attack . This reactivity is critical in cross-coupling or substitution reactions.

Scientific Research Applications

Chemistry: 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid is used as a building block in organic synthesis. Its unique fluorinated structure makes it valuable for the development of new materials and compounds with specific properties.

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated aromatic acids with biological targets.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Fluorinated compounds are often explored for their enhanced metabolic stability and bioavailability.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of advanced polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and targets may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Isopropyl (ortho) C₁₂H₁₅FO₂ 212.24 Steric bulk, weak electron donation
2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid CF₃ (para) C₉H₆F₄O₂ 222.14 Strong electron withdrawal (para)
2-Fluoro-2-(2-nitrophenyl)acetic acid NO₂ (ortho) C₈H₆FNO₄ 215.14 Strong electron withdrawal (ortho)
2-(4-Fluoro-2-methylphenyl)acetic acid F, CH₃ (para, ortho) C₉H₉FO₂ 168.17 Mixed electronic effects
2-[3-Methyl-4-(propan-2-yl)phenoxy]acetic acid OCH₂COOH (phenoxy) C₁₂H₁₆O₃ 208.25 Ether linkage, steric hindrance

Key Observations:

  • Electronic Effects : Para-substituted electron-withdrawing groups (e.g., CF₃ in compound 24 ) enhance the acidity of the acetic acid moiety compared to ortho-isopropyl substitution. Conversely, ortho-nitro groups (e.g., 4a ) create a highly electron-deficient environment, further increasing acidity.
  • Lipophilicity : The isopropyl group increases lipophilicity (logP ~2.5 estimated), enhancing membrane permeability compared to polar nitro or trifluoromethyl analogues.

Spectroscopic and Analytical Data

Table 3: NMR Chemical Shifts (Selected Examples)

Compound ¹⁹F NMR (ppm) ¹H NMR (δ, Key Signals)
Target Compound -185 to -190* 1.2 (d, 6H, CH(CH₃)₂), 4.8 (q, 1H, CHF)
2-Fluoro-2-(4-CF₃-phenyl)acetic acid -188 4.9 (q, 1H, CHF), 7.8 (m, 4H, Ar-H)
2-Fluoro-2-(2-nitrophenyl)acetic acid -192 5.1 (q, 1H, CHF), 8.0 (m, 3H, Ar-H)

*Predicted based on analogous compounds in .

Key Observations:

  • The ¹⁹F NMR shifts reflect the electronic environment: Electron-withdrawing groups (e.g., NO₂) deshield the fluorine atom, causing upfield shifts compared to electron-donating substituents like isopropyl.
  • Ortho substituents split aromatic proton signals into complex multiplet patterns due to restricted rotation.

Biological Activity

2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the presence of a fluorine atom and an isopropyl group, enhance its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H15F O2, with a molecular weight of 196.22 g/mol. The fluorine substitution often enhances metabolic stability and bioavailability, making it a valuable candidate in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Preliminary studies suggest it may inhibit specific cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in several studies. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various pathogens.

PathogenMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa11.29 - 77.38

These findings highlight its potential as an antimicrobial agent .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of fluorinated compounds, this compound was tested against various cancer cell lines, including KARPAS-299. The results indicated that the compound exhibited significant inhibition of cell growth compared to control groups.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The fluorine atom enhances binding affinity to enzymes and receptors, modulating various biochemical pathways.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of fluorinated compounds similar to this compound. The presence of the fluorine atom has been shown to significantly influence biological activity.

Key Findings :

  • Increased Potency : Fluorination often leads to increased potency in enzyme inhibition and improved cellular uptake.
  • Selectivity : Compounds with similar structures but different substitution patterns exhibit varying degrees of selectivity towards biological targets .

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-2-[2-(propan-2-yl)phenyl]acetic acid, and what reaction conditions are critical for minimizing byproducts?

  • Methodological Answer : The synthesis can be approached via Friedel-Crafts alkylation followed by fluorination. For example, using 2-(propan-2-yl)benzene as a starting material, introduce the acetic acid moiety via alkylation with chloroacetic acid under acidic conditions. Fluorination can be achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride) in anhydrous solvents like DCM at 0–5°C to prevent over-fluorination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from unreacted intermediates. Reaction monitoring with TLC and NMR (e.g., ¹⁹F NMR for fluorination efficiency) is recommended .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine analytical techniques:
  • HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~210).
  • ¹H/¹³C/¹⁹F NMR : Key signals include a doublet for the fluorine-bearing carbon (δ ~100–110 ppm in ¹³C NMR) and splitting patterns in ¹H NMR for the isopropyl group (δ ~1.2–1.4 ppm).
  • Elemental Analysis : Verify %C, %H, and %F within ±0.3% of theoretical values.
    Cross-referencing with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) ensures functional group integrity .

Q. What are the challenges in achieving regioselective fluorination in this compound, and how can they be addressed?

  • Methodological Answer : Competing fluorination at the aromatic ring or adjacent carbons is a key issue. To enhance α-fluorination selectivity:
  • Use sterically hindered fluorinating agents (e.g., N-fluoropyridinium salts) to favor reaction at the less hindered acetic acid site.
  • Optimize solvent polarity (e.g., DMF or THF) to stabilize transition states.
  • Monitor reaction progress in real-time using ¹⁹F NMR to terminate the reaction before secondary fluorination occurs .

Advanced Research Questions

Q. How do computational methods predict the reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model protonation states and hydrolysis pathways. Key steps:
  • Calculate pKa of the carboxylic acid and fluorine groups using COSMO-RS solvation models.
  • Simulate degradation mechanisms (e.g., defluorination) under acidic/basic conditions.
    Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS can confirm computational predictions .

Q. What strategies can resolve contradictions in spectroscopic data for this compound across different research studies?

  • Methodological Answer : Discrepancies in NMR shifts or MS fragmentation patterns may arise from solvent effects or impurities. Solutions include:
  • Standardized Protocols : Use deuterated solvents (e.g., DMSO-d6 or CDCl₃) and internal standards (e.g., TMS for ¹H NMR).
  • High-Resolution Mass Spectrometry (HRMS) : Resolve isobaric interferences (e.g., distinguish [M+H]⁺ from [M+NH₄]⁺).
  • Collaborative Data Sharing : Cross-validate findings with open-access databases (e.g., PubChem, EPA DSSTox) to ensure reproducibility .

Q. How can the compound’s bioactivity be systematically explored without commercial assay kits?

  • Methodological Answer : Design in-house assays:
  • Enzyme Inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric methods (e.g., LOX inhibition via linoleic acid peroxidation at 234 nm).
  • Cellular Uptake : Radiolabel the compound with ¹⁸F for PET imaging or use fluorescent derivatives (e.g., conjugating with dansyl chloride) to track intracellular localization.
  • Toxicity Screening : Utilize zebrafish embryos or C. elegans models for rapid in vivo toxicity profiling .

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